

Surface energy and wettability comparison of films made from different hydrophilic acrylates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethyl acrylate

Cat. No.: B1329459

[Get Quote](#)

A Comparative Guide to the Surface Energy and Wettability of Hydrophilic Acrylate Films

For researchers, scientists, and drug development professionals, understanding the surface properties of hydrophilic polymers is paramount for applications ranging from biomedical coatings to drug delivery systems. The wettability and surface energy of these materials dictate their interaction with biological environments, influencing protein adsorption, cell adhesion, and overall biocompatibility. This guide provides an objective comparison of the surface energy and wettability of films made from three common hydrophilic acrylates: 2-hydroxyethyl methacrylate (HEMA), poly(ethylene glycol) methyl ether methacrylate (PEGMA), and acrylic acid (AA).

The selection of an appropriate hydrophilic polymer often hinges on its surface characteristics. A more hydrophilic surface, characterized by a lower water contact angle and higher surface energy, generally exhibits reduced protein adsorption and cell adhesion. This guide summarizes key quantitative data from experimental studies to facilitate an informed comparison between films fabricated from these three prominent hydrophilic acrylates.

Comparative Analysis of Surface Properties

The wettability of a solid surface is determined by the contact angle of a liquid droplet on it; a smaller contact angle indicates greater wettability. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. It is a critical factor in adhesion and wetting phenomena. The total surface energy is typically divided into dispersive and polar

components, which arise from van der Waals forces and polar interactions (like hydrogen bonding), respectively.

Below is a summary of the water contact angle and surface energy components for films made from poly(2-hydroxyethyl methacrylate) (PHEMA), poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA), and poly(acrylic acid) (PAA). It is important to note that obtaining a direct side-by-side comparison from a single study with identical film preparation and measurement conditions is challenging. The data presented is a synthesis of values reported in the literature.

Polymer Film	Water Contact Angle (θ)	Surface Energy (ys) (mN/m)	Dispersive Component (ysd) (mN/m)	Polar Component (ysp) (mN/m)
Poly(2-hydroxyethyl methacrylate) (PHEMA)	61° - 65° ^[1]	~43	~30	~13
Poly(poly(ethylene glycol) methyl ether methacrylate) (PPEGMA)	~39° (in a copolymer) ^[2]	Higher than PHEMA	Lower than PHEMA	Higher than PHEMA
Poly(acrylic acid) (PAA)	~53° (cross-linked) ^[3]	High	Lower than PHEMA	High

Note: The water contact angle for PPEGMA is based on its inclusion in a copolymer, suggesting the homopolymer would be even more hydrophilic. The data for PAA is for a cross-linked film, as un-cross-linked PAA is water-soluble, leading to unstable contact angle measurements.

Experimental Protocols

The following section details the typical experimental methodology used to determine the contact angle and surface energy of polymer films.

Sessile Drop Contact Angle Measurement

The sessile drop method is a common technique for determining the contact angle of a liquid on a solid surface.^[4]

Materials:

- Polymer films (PHEMA, PPEGMA, PAA) on a solid substrate
- Goniometer with a high-resolution camera
- Syringe with a fine needle
- Test liquids with known surface tension and polar/dispersive components (e.g., deionized water, diiodomethane)

Procedure:

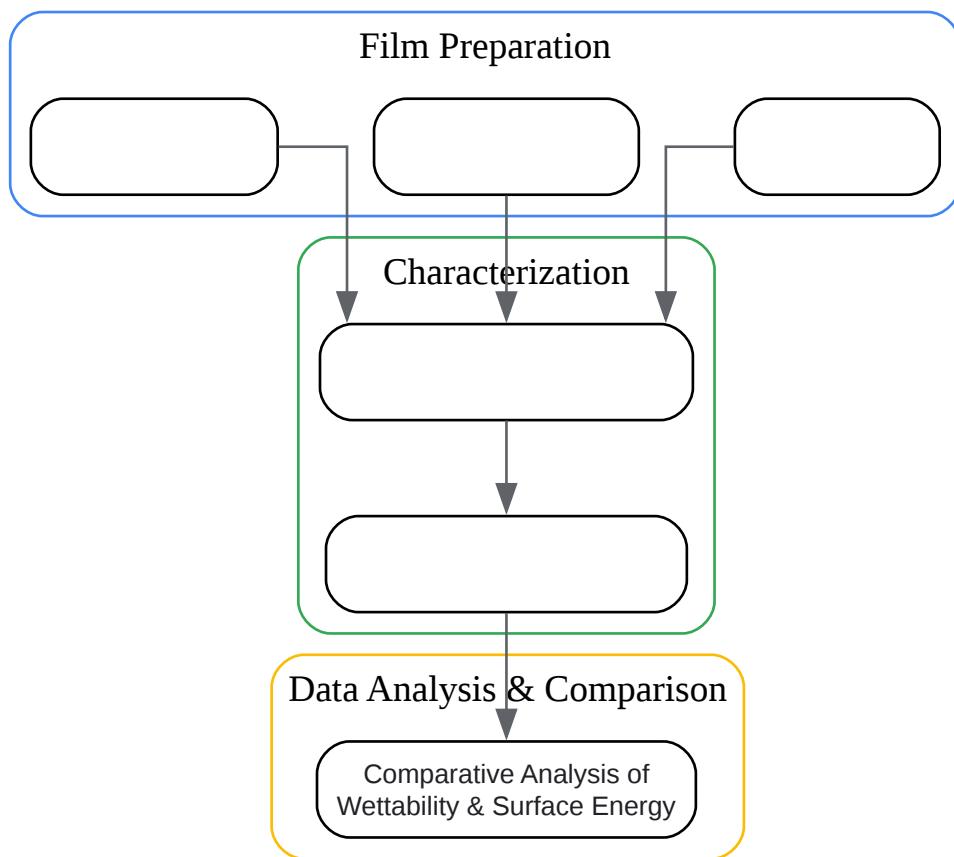
- Place the polymer film on the sample stage of the goniometer.
- Fill the syringe with the test liquid, ensuring no air bubbles are present.
- Carefully dispense a small droplet (typically 2-5 μL) of the liquid onto the surface of the polymer film.
- Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
- Use image analysis software to measure the contact angle between the tangent of the droplet and the solid surface.
- Repeat the measurement at multiple locations on the film to ensure reproducibility and calculate an average value.

Calculation of Surface Energy

The surface energy of the polymer films can be calculated from the contact angle data of at least two different liquids (one polar and one non-polar) using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

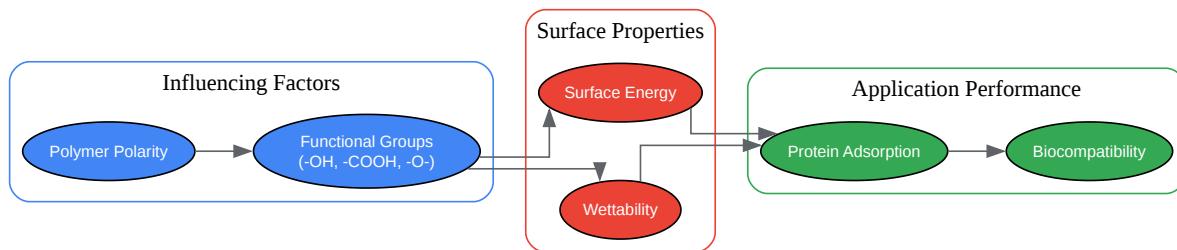
The OWRK equation is:

$$\gamma_L(1 + \cos\theta) / 2(\gamma_{Ld})^{1/2} = (\gamma_{Sp})^{1/2} * [(\gamma_{Lp})^{1/2} / (\gamma_{Ld})^{1/2}] + (\gamma_{Sd})^{1/2}$$


Where:

- γ_L is the total surface tension of the liquid.
- θ is the contact angle of the liquid on the solid surface.
- γ_{Ld} and γ_{Lp} are the dispersive and polar components of the liquid's surface tension, respectively.
- γ_{Sd} and γ_{Sp} are the dispersive and polar components of the solid's surface energy, respectively.

By plotting $\gamma_L(1 + \cos\theta) / 2(\gamma_{Ld})^{1/2}$ against $[(\gamma_{Lp})^{1/2} / (\gamma_{Ld})^{1/2}]$ for at least two liquids, a straight line is obtained. The slope of the line is $(\gamma_{Sp})^{1/2}$ and the y-intercept is $(\gamma_{Sd})^{1/2}$, from which the polar and dispersive components of the solid's surface energy can be determined. The total surface energy (γ_S) is the sum of the dispersive and polar components ($\gamma_S = \gamma_{Sd} + \gamma_{Sp}$).


Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for comparing the surface properties of the hydrophilic acrylate films.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing surface properties.

[Click to download full resolution via product page](#)

Caption: Relationship between polymer structure and performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. surfacesciencewestern.com [surfacesciencewestern.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Surface energy and wettability comparison of films made from different hydrophilic acrylates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329459#surface-energy-and-wettability-comparison-of-films-made-from-different-hydrophilic-acrylates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com